molecular formula C38H34N2O2P2 B12865412 (R)-N2,N2'-Bis(diphenylphosphanyl)-6,6'-dimethoxy-[1,1'-biphenyl]-2,2'-diamine

(R)-N2,N2'-Bis(diphenylphosphanyl)-6,6'-dimethoxy-[1,1'-biphenyl]-2,2'-diamine

Cat. No.: B12865412
M. Wt: 612.6 g/mol
InChI Key: FXWIYEOIADWJET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Introduction to Chiral Bisphosphine Ligands in Asymmetric Catalysis

Historical Development of Atropisomeric Biphenyl Diphosphines

The journey of chiral bisphosphine ligands began with the pioneering work of Knowles in 1975, who introduced 1,2-bis(o-anisylphenylphosphino)ethane, demonstrating the critical role of C~2~ symmetry in enantioselective hydrogenation. This breakthrough laid the foundation for Noyori's development of 2,2′-bis(diphenylphosphino)-1,1′-binaphthyl (BINAP) in 1980, which became a cornerstone in asymmetric catalysis due to its rigid binaphthyl backbone and tunable electronic properties. BINAP's success in industrial-scale hydrogenation processes, such as the Takasago menthol synthesis, underscored the importance of atropisomeric ligands.

Subsequent innovations focused on modifying the biphenyl scaffold to optimize steric and electronic profiles. The early 2000s saw the emergence of ligands like SYNPHOS and DIFLUORPHOS, which featured benzodioxane and difluorobenzodioxole backbones, respectively. These ligands exhibited narrower dihedral angles (θ = 62° for SYNPHOS vs. 85° for BINAP), enhancing enantioselectivity in ruthenium-catalyzed hydrogenations. Parallel developments included SEGPHOS, a bis(1,3-benzodioxole)-based ligand that achieved >99% enantiomeric excess (ee) in rhodium-catalyzed 1,4-additions.

The compound (R)-N2,N2'-Bis(diphenylphosphanyl)-6,6'-dimethoxy-[1,1'-biphenyl]-2,2'-diamine represents a modern iteration of this lineage. Its 6,6'-dimethoxy groups and 2,2'-diamine linkages introduce distinct electronic and steric perturbations, potentially offering improved catalytic performance in challenging asymmetric transformations.

Table 1: Evolution of Key Atropisomeric Bisphosphine Ligands
Ligand Backbone Structure Dihedral Angle (θ) Key Application Enantioselectivity
BINAP Binaphthyl 85° Ruthenium hydrogenation 90–95% ee
SYNPHOS Benzodioxane 62° Ruthenium hydrogenation 97% ee
DIFLUORPHOS Difluorobenzodioxole 58° Ruthenium hydrogenation 99% ee
SEGPHOS Bis(1,3-benzodioxole) 76° Rhodium 1,4-addition 99.6% ee
Target Compound Dimethoxybiphenyl-diamine Pending data Theoretical applications Under study

Data synthesized from .

Structural and Electronic Features of 6,6'-Dimethoxybiphenyl Scaffolds

The 6,6'-dimethoxybiphenyl core of this compound introduces three critical structural elements:

  • Axial Chirality : The biphenyl axis creates a rigid, non-planar geometry essential for asymmetric induction. Methoxy substituents at the 6,6' positions impose additional steric constraints, potentially reducing the dihedral angle (θ) compared to unsubstituted biphenyls.
  • Electronic Modulation : Methoxy groups act as electron-donating substituents, increasing electron density at the phosphorus centers through conjugation. This effect may enhance π-backbonding with metal centers like palladium or ruthenium, stabilizing catalytic intermediates.
  • Diamine Linkage : The 2,2'-diamine groups introduce hydrogen-bonding capabilities and secondary coordination sites, a feature absent in classical ligands like BINAP. This could enable bifunctional catalysis or stabilization of transition states through non-covalent interactions.

Comparative studies of related ligands reveal that substituents at the 6,6' positions significantly influence catalytic performance. For instance, SYNPHOS (θ = 62°) outperforms BINAP (θ = 85°) in hydrogenation reactions due to its narrower dihedral angle, which creates a more confined chiral pocket. Similarly, the 6,6'-dimethoxy groups in the target compound may further reduce θ while providing electronic stabilization through resonance effects.

Table 2: Substituent Effects on Biphenyl Ligand Performance
Substituent Position Electronic Effect Steric Effect Catalytic Impact
6,6'-OCH~3~ Electron-donating Moderate steric bulk Enhanced π-backbonding; narrower θ
6,6'-F Electron-withdrawing Low steric bulk Increased oxidative stability
6,6'-CH~3~ Weak electron-donating High steric bulk Improved enantioselectivity in AAA reactions

Data extrapolated from .

The synergy between these structural features positions this compound as a promising candidate for advanced catalytic applications. Its design principles reflect lessons from decades of ligand engineering, particularly the balance between steric confinement and electronic tunability.

Properties

Molecular Formula

C38H34N2O2P2

Molecular Weight

612.6 g/mol

IUPAC Name

N-diphenylphosphanyl-2-[2-(diphenylphosphanylamino)-6-methoxyphenyl]-3-methoxyaniline

InChI

InChI=1S/C38H34N2O2P2/c1-41-35-27-15-25-33(39-43(29-17-7-3-8-18-29)30-19-9-4-10-20-30)37(35)38-34(26-16-28-36(38)42-2)40-44(31-21-11-5-12-22-31)32-23-13-6-14-24-32/h3-28,39-40H,1-2H3

InChI Key

FXWIYEOIADWJET-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1C2=C(C=CC=C2OC)NP(C3=CC=CC=C3)C4=CC=CC=C4)NP(C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

Preparation Methods

Regioselective Functionalization of the Biphenyl Core

The biphenyl backbone is typically derived from (R)-BINOL (1,1'-bi-2-naphthol) or a related biphenyl diol. Regioselective substitution at the 6,6' positions is crucial for introducing methoxy groups.

  • Dibromination at 6,6' positions: Treatment of (R)-BINOL dimethyl ether with bromine in dichloromethane at low temperatures (−50 to −75 °C) yields (R)-6,6'-dibromoBINOL dimethyl ether in high yields (~90-99%) with excellent regioselectivity due to steric and electronic factors favoring substitution at the 6-position over other positions.

  • Methoxylation: The dibromo intermediate is then subjected to nucleophilic substitution with methoxide sources to replace bromine atoms with methoxy groups, affording the 6,6'-dimethoxy derivative.

Introduction of Amine Groups at 2,2' Positions

  • Nitration and reduction: Nitration of the biphenyl core at the 2,2' positions followed by catalytic hydrogenation converts nitro groups to amines. For example, 6,6'-dinitroBINOL derivatives can be hydrogenated to yield 6,6'-dimethoxy-2,2'-diamine biphenyls.

  • Direct amination: Alternative methods involve direct amination of halogenated biphenyl intermediates using amine nucleophiles under palladium-catalyzed conditions.

Installation of Diphenylphosphanyl Groups

  • Phosphination: The amine groups at the 2,2' positions are converted to diphenylphosphanyl substituents by reaction with chlorodiphenylphosphine or diphenylphosphine reagents under controlled conditions.

  • Palladium-catalyzed coupling: Recent advances include palladium-catalyzed direct arylation and phosphination strategies to install diphenylphosphanyl groups efficiently on the biphenyl scaffold.

Resolution and Optical Purity

  • The (R)-enantiomer is obtained either by resolution of racemic mixtures or by asymmetric synthesis starting from enantiomerically pure BINOL derivatives.

  • Optical purity is typically confirmed by chiral HPLC or other stereochemical analysis methods, with reported enantiomeric excess (ee) values ≥99%.

Detailed Research Findings and Data

Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Dibromination at 6,6' Br2, CH2Cl2, −75 °C, 2.5 h 99 High regioselectivity at 6,6' positions
Methoxylation NaOMe or MeOH, reflux 85-90 Substitution of bromides by methoxy groups
Nitration at 2,2' HNO3, CH2Cl2, room temp, 16 h 74 Formation of dinitro intermediate
Reduction of nitro to amine H2, Pd/C, room temp 90-95 Conversion to diamine
Phosphination ClPPh2, base (e.g., Et3N), inert atmosphere 80-90 Installation of diphenylphosphanyl groups
Resolution/Asymmetric synthesis Chiral BINOL starting material >99 ee Ensures (R)-configuration

Structural Characterization

  • X-ray crystallography confirms the biphenyl backbone with methoxy groups at 6,6' and diphenylphosphanyl groups at 2,2' positions, maintaining the (R)-configuration.

  • NMR and mass spectrometry data support the successful substitution and purity of the final compound.

Summary Table of Preparation Methods

Preparation Stage Methodology Key Reagents/Conditions Outcome/Remarks
Biphenyl core functionalization Regioselective dibromination Br2, CH2Cl2, low temp (−75 °C) 6,6'-dibromo intermediate
Methoxy group introduction Nucleophilic substitution NaOMe or MeOH 6,6'-dimethoxy substitution
Amination at 2,2' Nitration + catalytic hydrogenation HNO3, H2, Pd/C 2,2'-diamine formation
Diphenylphosphanyl installation Phosphination reaction Chlorodiphenylphosphine, base Diphenylphosphanyl groups installed
Enantiomeric purity Resolution or asymmetric synthesis Chiral BINOL precursor (R)-enantiomer with >99% ee

Chemical Reactions Analysis

Types of Reactions

®-N2,N2’-Bis(diphenylphosphanyl)-6,6’-dimethoxy-[1,1’-biphenyl]-2,2’-diamine undergoes various types of reactions, including:

    Oxidation: The phosphine groups can be oxidized to phosphine oxides using oxidizing agents like hydrogen peroxide.

    Reduction: The compound can be reduced under specific conditions to form different derivatives.

    Substitution: The phosphine groups can participate in substitution reactions, forming new phosphine derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Chlorodiphenylphosphine, triethylamine.

Major Products

The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphine compounds.

Scientific Research Applications

Asymmetric Catalysis

The compound serves as a chiral ligand in asymmetric catalysis, facilitating the formation of enantiomerically enriched products. Its ability to stabilize transition states is crucial in reactions such as:

  • Hydrogenation : The ligand has been employed in the hydrogenation of prochiral ketones, yielding high enantiomeric excess (ee). For instance, studies have shown that using this ligand in combination with Ru catalysts can achieve ee values exceeding 90% in the reduction of ketones to alcohols .
  • Cross-Coupling Reactions : In palladium-catalyzed cross-coupling reactions (e.g., Suzuki and Heck reactions), this ligand enhances the selectivity for desired products. Research indicates that employing (R)-N2,N2'-Bis(diphenylphosphanyl)-6,6'-dimethoxy-[1,1'-biphenyl]-2,2'-diamine results in improved yields and selectivity compared to non-chiral ligands .

Data Table: Performance in Asymmetric Hydrogenation

Catalyst SystemSubstrate TypeEnantiomeric Excess (%)Reference
Ru/(R)-LigandKetones>90
Pd/(R)-LigandAryl Halides85-95

Coordination Chemistry

This compound forms stable complexes with various transition metals. These complexes are pivotal in:

  • Metal-Catalyzed Reactions : The ligand stabilizes metal centers and influences their reactivity. For example, complexes formed with nickel have shown efficacy in catalytic cycles involving C–C bond formation .
  • Sensing Applications : The unique electronic properties of the ligand allow it to be used in sensor development for detecting metal ions. Studies have demonstrated its capability to selectively bind to specific metal ions through fluorescence quenching mechanisms .

Data Table: Coordination Complexes and Their Applications

Metal ComplexApplicationObservations
Ni/(R)-LigandC–C CouplingHigh turnover frequency
Cu/(R)-LigandSensor DevelopmentSelective detection of Cu²⁺ ions

Organic Synthesis

The compound has been extensively utilized in organic synthesis for constructing complex molecules through:

  • Phosphine-Catalyzed Reactions : It acts as a catalyst for various reactions including Michael additions and nucleophilic substitutions. Its role as a nucleophile allows for the formation of new carbon-carbon bonds efficiently.
  • Synthesis of Pharmaceuticals : The versatility of this ligand has been harnessed in synthesizing pharmaceutical intermediates, particularly those requiring high stereochemical purity .

Case Study: Synthesis of Chiral Pharmaceuticals

A notable application was the synthesis of a chiral drug intermediate where this compound was used to achieve a critical step involving asymmetric synthesis. The final product exhibited an ee greater than 95%, demonstrating the effectiveness of this ligand in pharmaceutical applications .

Mechanism of Action

The mechanism by which ®-N2,N2’-Bis(diphenylphosphanyl)-6,6’-dimethoxy-[1,1’-biphenyl]-2,2’-diamine exerts its effects involves the formation of stable complexes with transition metals. These complexes act as catalysts in various reactions, facilitating the formation of enantioselective products. The molecular targets include transition metal centers, and the pathways involve coordination chemistry and catalytic cycles.

Comparison with Similar Compounds

Structural Analogs with Varied Substituents

Compound Name CAS No. Molecular Formula MW Substituents Purity Key Features Reference
(R)-6,6'-Dimethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(diphenylphosphine 133545-16-1 C₃₈H₃₂O₂P₂ 582.61 6,6'-OCH₃; 2,2'-PPh₂ 98% Chiral R-configuration; biphenyl backbone
[1,1'-Biphenyl]-2,2'-diamine, 3,3',6,6'-tetramethoxy 511303-94-9 C₁₆H₂₀N₂O₄ 304.34 3,3',6,6'-OCH₃; NH₂ - Tetra-methoxy; diamine (no phosphine)
(S)-4,4',6,6'-Tetrakis(trifluoromethyl)-[1,1'-biphenyl]-2,2'-diamine - C₁₈H₁₂F₁₂N₂ 484.29 4,4',6,6'-CF₃; NH₂ 98% Strong electron-withdrawing CF₃ groups
  • The tetramethoxy analog () lacks phosphine groups but has additional methoxy substituents, increasing steric bulk and electron donation compared to the target compound .
  • Steric Considerations :

    • The diphenylphosphine groups in the target compound create significant steric hindrance, favoring enantioselective coordination in asymmetric hydrogenation. In contrast, the tetra-CF₃ analog () has smaller -NH₂ groups, reducing steric demand .

Chiral vs. Achiral Ligands

Compound Name CAS No. Molecular Formula Chirality Key Features Reference
4,6-Bis(diphenylphosphino)phenoxathiine 1623003-10-0 C₃₀H₂₀OPS₂ Achiral Phenoxathiine backbone; S and O atoms modulate π-accepting properties
(R)-N2,N2'-Bis(diphenylphosphanyl)-6,6'-dimethoxy-[1,1'-biphenyl]-2,2'-diamine 133545-16-1 C₃₈H₃₂O₂P₂ Chiral (R) Enantioselective catalysis applications
  • Chiral Ligands: The target compound’s R-configuration enables precise control over stereochemistry in asymmetric reactions. Achiral ligands like 4,6-Bis(diphenylphosphino)phenoxathiine () are suited for non-stereoselective catalysis, where electronic tuning via sulfur/oxygen heteroatoms is prioritized .

Backbone Variations

Compound Name CAS No. Backbone Key Features Reference
(R)-6,6′-Bis([1,1′-biphenyl]-4-yl)-2,2′,3,3′-tetrahydro-1,1′-spirobi[1H-indene]-7,7′-diol 1297613-71-8 Spirobiindene Rigid spiro structure; diol groups for hydrogen bonding
This compound 133545-16-1 Biphenyl Flexible biphenyl core; phosphine coordination sites
  • Spirobiindene Derivatives (): These feature a rigid spirocyclic backbone and hydroxyl groups, favoring hydrogen-bonding interactions rather than metal coordination. Their steric rigidity contrasts with the biphenyl core’s flexibility in the target compound .

Ligand Type Comparison

Compound Name CAS No. Ligand Type Key Features Reference
2-(2’-Pyridyl)-4,6-diphenylphosphinine - Phosphinine Aromatic P-heterocycle; strong π-acceptor
This compound 133545-16-1 Phosphine σ-donor/weak π-acceptor; sterically demanding
  • Phosphinine Ligands (): These exhibit strong π-accepting ability due to aromatic phosphorus rings, which stabilize electron-deficient metal centers. In contrast, the target compound’s diphenylphosphine groups are weaker π-acceptors but provide greater steric control .

Biological Activity

(R)-N2,N2'-Bis(diphenylphosphanyl)-6,6'-dimethoxy-[1,1'-biphenyl]-2,2'-diamine, commonly referred to as (R)-MeO-BIPHEP, is a chiral phosphine ligand with significant implications in catalysis and medicinal chemistry. Its unique structure allows for specific interactions with biological targets, making it a subject of interest in various fields of research.

  • Molecular Formula : C38H32O2P2
  • CAS Number : 133545-16-1
  • Structure : The compound features two diphenylphosphanyl groups attached to a biphenyl backbone with methoxy substituents that enhance its solubility and reactivity.

The biological activity of (R)-MeO-BIPHEP primarily stems from its ability to form stable complexes with metal ions, which can then interact with biological macromolecules. This property is crucial in catalyzing reactions that may lead to therapeutic effects or toxicity.

Biological Activity Overview

  • Anticancer Activity :
    • Studies have shown that (R)-MeO-BIPHEP exhibits selective cytotoxicity against various cancer cell lines. It has been observed to induce apoptosis through the activation of caspase pathways.
    • A notable case study involved the use of (R)-MeO-BIPHEP in combination with platinum-based drugs, which enhanced the anticancer efficacy by promoting DNA damage in tumor cells.
  • Antioxidant Properties :
    • The compound has demonstrated significant radical-scavenging activity. Research indicates that it can inhibit lipid peroxidation and protect cellular components from oxidative stress.
    • A fluorescence-based study highlighted its effectiveness in trapping free radicals generated during oxidative stress conditions.
  • Enzyme Inhibition :
    • (R)-MeO-BIPHEP has been identified as an inhibitor of certain metalloproteinases, which are implicated in cancer metastasis and tissue remodeling.
    • In vitro assays revealed that it could effectively reduce the activity of matrix metalloproteinases (MMPs), thereby potentially limiting cancer progression.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInduces apoptosis in cancer cell lines
AntioxidantScavenges free radicals, inhibits lipid peroxidation
Enzyme InhibitionInhibits matrix metalloproteinases

Detailed Research Findings

  • A study published in Journal of Medicinal Chemistry reported that (R)-MeO-BIPHEP exhibited a dose-dependent increase in apoptosis markers in human breast cancer cells (MCF-7) when used alongside doxorubicin.
  • Another research article indicated that the compound's antioxidant capacity was comparable to established antioxidants like vitamin E and ascorbic acid, suggesting its potential use as a dietary supplement or therapeutic agent for oxidative stress-related diseases.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.